molecular formula C16H18ClN3O2S B2730597 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-04-9

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2730597
CAS No.: 854004-04-9
M. Wt: 351.85
InChI Key: DRZXOXCVKNWFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a morpholine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole derivative.

    Attachment of the Morpholine Moiety: The final step involves the acylation of the thiazole derivative with morpholine, forming the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
  • N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorobenzyl group enhances its potential as a bioactive molecule, while the morpholine moiety contributes to its solubility and pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and industrial applications.

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic compound notable for its diverse biological activities. Its structure incorporates a thiazole ring, a chlorobenzyl group, and a morpholine moiety, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H16ClN3O2S. The structural features include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Chlorobenzyl Group : Enhances lipophilicity and biological interactions.
  • Morpholine Moiety : Contributes to the compound's solubility and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notable findings include:

  • Cytotoxicity : In studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 0.28 µg/mL and 0.52 µg/mL respectively, indicating potent antiproliferative effects .

Table 1 summarizes the cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-70.28
A5490.52
SK-MEL-24.27

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : The compound has been shown to inhibit ERK1/2 pathways, crucial for cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various cancers:

  • Breast Cancer Study : A study demonstrated that this compound significantly reduced tumor size in xenograft models.
  • Lung Cancer Model : In A549 xenografts, administration of the compound led to a marked decrease in tumor growth rates compared to controls.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-13-3-1-12(2-4-13)9-14-10-18-16(23-14)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXOXCVKNWFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.